4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone
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Overview
Description
4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is a chemical compound with the molecular formula C22H25ClN2O. It is known for its complex structure, which includes a piperazine ring, a chlorophenyl group, and a phenylcyclopentyl ketone moiety
Scientific Research Applications
4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone typically involves the reaction of 3-chlorophenylpiperazine with phenylcyclopentanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone involves its interaction with specific molecular targets, such as receptors or enzymes. It is known to bind to serotonin receptors, which may explain its potential antidepressant effects . The compound’s structure allows it to interact with these receptors, modulating their activity and influencing neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
Trazodone: A compound with a similar piperazine structure, used as an antidepressant.
Aripiprazole: Another piperazine derivative with antipsychotic properties.
Quetiapine: A piperazine-containing compound used to treat schizophrenia and bipolar disorder.
Uniqueness
4-(3-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with serotonin receptors sets it apart from other similar compounds, making it a valuable subject of study in neuropharmacology .
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O/c23-19-9-6-10-20(17-19)24-13-15-25(16-14-24)21(26)22(11-4-5-12-22)18-7-2-1-3-8-18/h1-3,6-10,17H,4-5,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSPOPAOMWKLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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